molecular formula C13H9ClN2O4 B2588977 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime CAS No. 338403-52-4

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime

Cat. No.: B2588977
CAS No.: 338403-52-4
M. Wt: 292.68
InChI Key: YBOPKSXAQGYWPU-OVCLIPMQSA-N
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Description

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime (4-CNBOC) is a chemical compound used in a variety of scientific research applications. It is an oxime derivative of 4-chloro-3-nitrobenzaldehyde, and is a colorless solid that is soluble in organic solvents. 4-CNBOC has been used in the synthesis of a variety of compounds, including drugs, polymers additives, and other materials. In addition, it has been used in the study of enzyme-catalyzed reactions, in the preparation of fluorescent labels, and in the study of molecular structure and reactivity.

Scientific Research Applications

Degradation Processes and Environmental Cleanup

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is related to compounds such as 4-chlorophenol, which have been extensively studied for environmental cleanup applications. Research has focused on the degradation of these compounds using various methods, indicating their potential in treating contaminated water and soil.

  • Electrochemical Degradation Methods : The electrochemical degradation of 4-chlorophenol, a compound similar in structure to this compound, was studied. Methods like anodic oxidation, electro-Fenton, and photoelectro-Fenton showed promise in mineralizing these types of compounds, hinting at potential applications for this compound in water treatment and pollution mitigation (Brillas, Sauleda, & Casado, 1998).

  • Advanced Oxidation Processes : Studies have demonstrated the effectiveness of advanced oxidation processes (AOPs) in degrading chlorophenols, closely related to this compound. These processes involve the use of organic oxidants and UV light, showcasing the potential for these methods in the degradation and mineralization of such compounds, which is essential for environmental cleanup (Sharma, Mukhopadhyay, & Murthy, 2010).

  • Chromate-induced Activation for Degradation : Chromate has been used as an activator for hydrogen peroxide in the oxidative degradation of organic compounds like 4-chlorophenol. This method's effectiveness over a wide pH range highlights its potential applicability for treating waters contaminated with compounds similar to this compound, making it a viable option for environmental remediation (Bokare & Choi, 2010).

Catalysis and Chemical Reactions

This compound, due to its structural features, might be involved in catalytic processes and chemical reactions, much like its structurally related compounds.

  • Catalytic Activity in Organic Reactions : Compounds like 4-chlorophenol have been used in the synthesis of complex molecules. The structural similarity suggests that this compound could also serve as a precursor or a catalyst in organic synthesis, offering pathways to create a variety of valuable chemical products (Saka, Sarkı, & Kantekin, 2015).

  • Oxidation and Aerobic Degradation of Phenolic Compounds : The ability of cobalt and iron phthalocyanines to catalyze the aerobic oxidation of nitrophenols, similar in structure to this compound, has been studied. This highlights the potential of such compounds in catalytic processes, possibly offering insights into the reactivity and utility of this compound in various chemical reactions and environmental applications.

Properties

IUPAC Name

(NE)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-12(10)20-13-6-5-9(8-15-17)7-11(13)16(18)19/h1-8,17H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOPKSXAQGYWPU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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